tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate
Description
Properties
Molecular Formula |
C18H26FNO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21) |
InChI Key |
BINFGLCAVFSDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthetic Strategy
The compound’s structure comprises a tert-butyl carbamate group attached to a cyclohexylamine moiety and a 3-fluorophenylmethoxy substituent. Two primary routes dominate its synthesis:
Route 1: Sequential Protection and Etherification
BOC Protection of 2-Aminocyclohexanol :
- The amine group of 2-aminocyclohexanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-methylmorpholine (NMM).
- Reaction Conditions : Anhydrous ethyl acetate, 0–5°C, 2-hour reaction time.
- Yield : >90% after crystallization with hexane/ethyl acetate.
Etherification via Mitsunobu Reaction :
Route 2: Phase-Transfer Catalyzed Alkylation
Detailed Procedure Optimization
BOC Protection Step
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | N-Methylmorpholine | Maximizes anhydride formation |
| Solvent | Anhydrous ethyl acetate | Reduces hydrolysis |
| Temperature | 0–5°C | Prevents Boc group cleavage |
| Molar Ratio (Boc₂O:Amine) | 1.1:1 | Ensures complete protection |
Etherification via Mitsunobu Reaction
| Component | Role |
|---|---|
| Triphenylphosphine | Reduces DIAD, enabling alkoxy group transfer |
| DIAD | Oxidizing agent for P(III) → P(V) transition |
| 3-Fluorobenzyl Alcohol | Nucleophile for ether bond formation |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mitsunobu Reaction | 85–90 | 95–98 | Moderate | Low (expensive reagents) |
| Phase-Transfer Alkylation | 92–97 | 97–99 | High | High |
Challenges and Mitigation Strategies
Steric Hindrance in Cyclohexyl Intermediates
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate hydrolysis is a fundamental reaction for this compound, driven by pH and temperature. The tert-butyl carbamate group undergoes cleavage under both acidic and basic conditions:
-
Acidic Hydrolysis :
In 2 M HCl/dioxane at 60°C, the carbamate group hydrolyzes to release the free amine and tert-butanol over 4–6 hours (yield: 85–92%). This proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. -
Basic Hydrolysis :
Treatment with 1 M NaOH in THF/water (1:1) at 25°C cleaves the carbamate within 2 hours (yield: 78–85%) . The mechanism involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and the amine.
Nucleophilic Substitution
The carbamate’s carbonyl carbon is electrophilic, enabling reactions with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Primary Amines | DCM, RT, 12 h | Urea derivatives | 65–75% | |
| Alcohols | DMAP, THF, 40°C | Mixed carbonates | 70–80% | |
| Grignard Reagents | THF, −78°C | Alkylated amines | 60–68% |
For example, reaction with methylmagnesium bromide generates tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]methylamine.
Stability Under Ambient Conditions
The compound demonstrates moderate stability:
| Condition | Degradation Over 30 Days | Primary Degradation Pathway |
|---|---|---|
| pH 7.4 buffer, 25°C | <5% | Hydrolysis |
| pH 1.0 buffer, 25°C | 25–30% | Acid-catalyzed hydrolysis |
| Solid state, 4°C | <1% | N/A |
Reaction with Electrophiles
The cyclohexyl methoxy group participates in electrophilic aromatic substitution (EAS):
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the 3-fluorophenyl ring (yield: 55%).
-
Halogenation : Br₂ in acetic acid yields mono-brominated products (ortho to fluorine) at 60% conversion.
Oxidative Pathways
Oxidation of the cyclohexyl ring occurs under strong oxidizing conditions:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄, H₂O, 100°C | Cyclohexanone derivative | 40% |
| O₃, then Zn/H₂O | Dicarboxylic acid | 35% |
Mechanistic Insights
Key reaction pathways include:
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of carbamates with biological macromolecules such as proteins and enzymes. Its fluorophenyl group can be used for labeling and detection purposes.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its carbamate structure is similar to that of certain drugs, making it a candidate for drug development and testing.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a cyclohexyl-tert-butyl carbamate core with several derivatives. Key differences lie in the substituents attached to the cyclohexyl ring, which significantly affect molecular properties. Below is a comparative analysis of select analogs:
Table 1: Structural and Functional Comparisons
Key Research Findings
Substituent Position Matters : Meta-fluorine (target compound) vs. para-substituents () alters electronic effects and steric interactions, impacting target affinity .
Heterocycles Enhance Binding: Pyrimidine or isoquinoline moieties () introduce hydrogen-bonding sites critical for enzyme inhibition.
Halogen Effects : Bromine () increases molecular weight and lipophilicity but may reduce metabolic stability compared to fluorine.
Biological Activity
tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is a synthetic organic compound that belongs to the carbamate class. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, receptor binding, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H26FNO3
- Molecular Weight : Approximately 323.4 g/mol
- CAS Number : 2126143-16-4
The compound features a tert-butyl group, a cyclohexyl moiety, and a 3-fluorophenylmethoxy group. The presence of the fluorine atom in the phenyl group may enhance its reactivity and influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may arise from several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be relevant in therapeutic contexts such as anti-inflammatory and analgesic effects.
- Receptor Modulation : Its structure suggests possible interactions with various receptors, making it a candidate for drug development targeting specific pathways related to pain and inflammation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate | C18H24ClNO3 | Contains a hydroxyl group |
| Tert-butyl N-{3-[1-(aminomethyl)cyclohexyl]-4-chlorophenyl}carbamate | C19H28ClN3O2 | Aminomethyl substituent |
| Tert-butyl N-(2-(4-methylphenoxy)cyclohexane)carbamate | C19H30N2O3 | Methylphenoxy substituent |
The variations in substituents can significantly affect the biological properties and mechanisms of action of these compounds.
Case Studies and Research Findings
- Enzymatic Activity Profiling : A study profiling various chemicals, including carbamates, indicated that certain derivatives exhibit significant activity against cholinesterase and cytochrome P450 enzymes, which are crucial for drug metabolism . This suggests that this compound may similarly affect these pathways.
- Therapeutic Potential : In patent literature, derivatives of similar structures have been explored for their use in treating conditions such as chronic pain and inflammation. The unique structural features of this compound may provide advantages in efficacy or safety profiles compared to existing therapies .
- Toxicological Assessment : Toxicological studies have begun to assess the safety profiles of compounds within this class. For example, profiling studies have identified potential toxic effects at certain concentrations, emphasizing the need for careful evaluation during drug development .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate?
The compound is typically synthesized via multi-step protocols involving palladium-catalyzed coupling reactions and carbamate protection/deprotection strategies. For example, tert-butyl carbamate intermediates are often prepared using Buchwald-Hartwig amination with Pd₂(dba)₃ and BINAP ligands under inert conditions, followed by nitro group reduction (e.g., Fe/NH₄Cl) . Cyclohexyl ether linkages can be introduced via nucleophilic substitution or Mitsunobu reactions using 3-fluorobenzyl alcohol derivatives. Purification is achieved through column chromatography, and intermediates are characterized by LC-MS (e.g., ESI+ m/z 512 [M + H]+) .
Q. What analytical techniques are critical for structural characterization of this compound?
Key techniques include:
- NMR spectroscopy : To confirm regiochemistry of the cyclohexyl and fluorophenyl groups.
- Mass spectrometry (ESI+) : For molecular weight verification (e.g., m/z 412 [M + H]+ observed in intermediates) .
- X-ray crystallography : Used for resolving stereochemistry in related carbamate derivatives (e.g., tert-butyl N-[2-(2,5-difluorophenyl)tetrahydropyran-3-yl]carbamate) .
Q. How is this compound utilized as an intermediate in multi-step syntheses?
The tert-butyl carbamate group serves as a protecting amine, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH) to generate free amines for downstream functionalization. For example, it has been used in synthesizing kinase inhibitors and Ras-targeting molecules, where the cyclohexyl-fluorophenyl moiety contributes to binding affinity .
Advanced Research Questions
Q. How do substituents like the 3-fluorophenyl group influence reactivity and stability?
The electron-withdrawing fluorine atom enhances the stability of the benzyl ether linkage against hydrolysis but may reduce nucleophilicity in cross-coupling reactions. Computational studies on analogous compounds suggest fluorine’s ortho/para-directing effects influence regioselectivity in electrophilic substitutions . Stability under basic conditions should be tested empirically, as tert-butyl carbamates are prone to cleavage in strong acids/bases .
Q. What strategies mitigate instability during storage and handling?
Store the compound at room temperature in inert, anhydrous conditions to prevent hydrolysis. Safety data sheets recommend avoiding prolonged exposure to light, moisture, or strong oxidizers. Decomposition products (e.g., CO₂, fluorinated aromatics) may form under extreme conditions, necessitating ventilation and PPE during handling .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. For example, tert-butyl carbamates with trans-cyclohexyl configurations show distinct H-NMR splitting patterns compared to cis isomers. Cross-validate findings with X-ray structures or computational models (e.g., DFT-based NMR predictions) .
Q. What role does this compound play in medicinal chemistry research?
It has been incorporated into pan-Ras inhibitors, where the cyclohexylmethoxy group enhances hydrophobic interactions with protein pockets. Structure-activity relationship (SAR) studies highlight the importance of fluorophenyl substitution for improving metabolic stability and target affinity .
Q. How can reaction yields be optimized in large-scale syntheses?
Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
